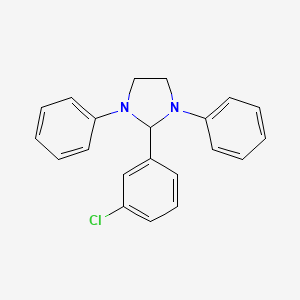
2-(3-chlorophenyl)-1,3-diphenylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-1,3-diphenylimidazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of imidazolidines, which are cyclic organic compounds containing an imidazolidine ring.
作用机制
The exact mechanism of action of 2-(3-chlorophenyl)-1,3-diphenylimidazolidine is not fully understood. However, studies have shown that the compound acts by targeting various signaling pathways involved in cell growth and survival. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-1,3-diphenylimidazolidine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as mentioned earlier. It also inhibits the growth and biofilm formation of various bacterial strains.
实验室实验的优点和局限性
One of the advantages of using 2-(3-chlorophenyl)-1,3-diphenylimidazolidine in lab experiments is its low toxicity. It has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 2-(3-chlorophenyl)-1,3-diphenylimidazolidine. One of the potential directions is to further investigate its mechanism of action and signaling pathways involved in its activity. This can help in the development of more effective cancer therapies and antibiotics.
Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of the compound. This can help in determining the optimal dosage and administration route for its use in clinical settings.
Conclusion
In conclusion, 2-(3-chlorophenyl)-1,3-diphenylimidazolidine is a promising compound with potential applications in various fields. Its synthesis method is simple and cost-effective, making it suitable for large-scale production. It has been shown to possess significant anticancer and antimicrobial activity, making it a potential candidate for cancer therapy and the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for clinical use.
合成方法
The synthesis of 2-(3-chlorophenyl)-1,3-diphenylimidazolidine can be achieved by the reaction of 3-chlorobenzaldehyde and benzil in the presence of ammonium acetate and ethanol. The reaction proceeds through a one-pot, three-component reaction, resulting in the formation of the desired product in good yield. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.
科学研究应用
2-(3-chlorophenyl)-1,3-diphenylimidazolidine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anticancer activity, 2-(3-chlorophenyl)-1,3-diphenylimidazolidine has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It acts by inhibiting bacterial growth and biofilm formation, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(3-chlorophenyl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2/c22-18-9-7-8-17(16-18)21-23(19-10-3-1-4-11-19)14-15-24(21)20-12-5-2-6-13-20/h1-13,16,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAUINDXNVVMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

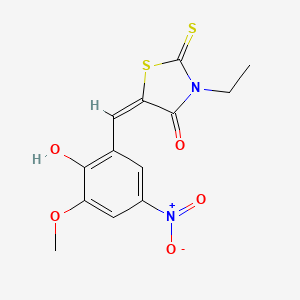
![1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)](/img/structure/B5028343.png)


![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5028367.png)

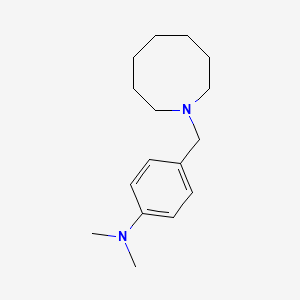
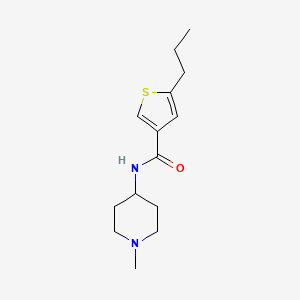
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5028385.png)
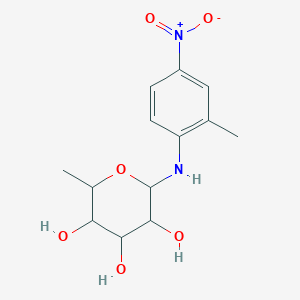
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5028406.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)